molecular formula C19H18F2N6 B2739477 N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine CAS No. 898622-85-0

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No. B2739477
CAS RN: 898622-85-0
M. Wt: 368.392
InChI Key: YJAGORUFHSXTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine, commonly known as BFDGE, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been found to possess significant biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Fluorescence Properties

Research involving compounds with structures related to "N2,N4-bis(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine" often focuses on their synthesis and optical properties, especially in the context of two-photon absorption fluorescence. For instance, Yan et al. (2007) synthesized multi-branched two-photon absorption chromophores, exploring their fluorescent quantum yields and two-photon fluorescence, which are crucial for applications in photopolymerization and optical imaging (Yan et al., 2007).

Material Science and Polymer Research

The compound's fluorophenyl and pyrrolidinyl components suggest relevance in the synthesis of advanced materials. Studies like those by Liu et al. (2013) and Li et al. (2015) have developed novel soluble fluorinated polyamides and polyimides containing pyridine and sulfone moieties or biphenylpyridyl moieties, respectively, demonstrating their thermal stability, mechanical strength, and potential for use in the microelectronics industry (Liu et al., 2013); (Li et al., 2015).

Novel Applications in Chemistry and Biology

Research extends into exploring these compounds' applications in selective extraction, as demonstrated by Hudson et al. (2006), who studied new bis(triazinyl) pyridines for selective extraction of americium(III), indicating potential applications in waste management and nuclear chemistry (Hudson et al., 2006).

Potential in Drug Development and CDK2 Inhibition

Another intriguing application area is in pharmaceutical research, where related compounds have been evaluated as cyclin-dependent kinase 2 (CDK2) inhibitors for tumor cell treatment. Bawazir and Rahman (2020) synthesized novel fluorinated cyclic nanomeric systems showing potential activity against CDK2, demonstrating the compound's relevance in developing therapeutic agents (Bawazir & Rahman, 2020).

properties

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6/c20-13-3-7-15(8-4-13)22-17-24-18(23-16-9-5-14(21)6-10-16)26-19(25-17)27-11-1-2-12-27/h3-10H,1-2,11-12H2,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAGORUFHSXTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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